3-tert-Butyl-1,3-oxazolidin-2-one
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Overview
Description
3-tert-Butyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO2 . It belongs to the class of oxazolidinones, which are known for their diverse applications in synthetic organic chemistry and medicinal chemistry . The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a tert-butyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 3-tert-Butyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with ethylene carbonate under mild conditions to form the desired oxazolidinone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-tert-Butyl-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-tert-Butyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth and proliferation.
Comparison with Similar Compounds
3-tert-Butyl-1,3-oxazolidin-2-one can be compared with other oxazolidinones such as:
Linezolid: A well-known antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced potency and a broader spectrum of activity.
The uniqueness of this compound lies in its specific structural features, such as the tert-butyl group, which may confer distinct chemical and biological properties compared to other oxazolidinones .
Properties
CAS No. |
40482-46-0 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-tert-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)8-4-5-10-6(8)9/h4-5H2,1-3H3 |
InChI Key |
BVRKJDJSSFTJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCOC1=O |
Origin of Product |
United States |
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